molecular formula C7H13ClFNO B14909738 (R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B14909738
M. Wt: 181.63 g/mol
InChI Key: OXVFYIBSTLZPFO-FYZOBXCZSA-N
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Description

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework that includes a fluorine atom, an oxygen atom, and a nitrogen atom, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic framework.

    Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Oxone®, formic acid

    Reducing agents: Sodium borohydride

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST)

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic framework and the presence of the fluorine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by forming stable complexes, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and binding affinity. The spirocyclic framework also provides structural rigidity, making it a valuable scaffold for the development of new molecules with specific biological activities.

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

(7R)-7-fluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-1-2-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H/t6-;/m1./s1

InChI Key

OXVFYIBSTLZPFO-FYZOBXCZSA-N

Isomeric SMILES

C1CC2(CNC2)OC[C@@H]1F.Cl

Canonical SMILES

C1CC2(CNC2)OCC1F.Cl

Origin of Product

United States

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